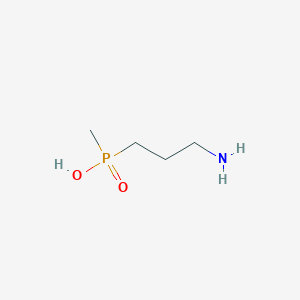

SKF 97541

説明

structure given in first source; GABA-A receptor antagonist

Structure

3D Structure

特性

IUPAC Name |

3-aminopropyl(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVRIDDXGZPJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925969 | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127729-35-5 | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127729-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropyl(methyl)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127729355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SKF 97541: A Technical Guide to a Selective GABA-B Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

SKF 97541, also known as 3-aminopropyl(methyl)phosphinic acid, is a potent and selective agonist for the GABA-B receptor, a G-protein coupled receptor that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. This document provides an in-depth technical overview of SKF 97541, summarizing its pharmacological properties, detailing key experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows.

Core Pharmacological Data

SKF 97541 exhibits high potency and selectivity for the GABA-B receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies, with key quantitative data summarized below.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| EC50 | 50 nM | - | General GABA-B Agonist Activity | |

| EC50 | 92 nM | Rat Striatum | Depression of Synaptic Potentials | |

| EC50 | 150 nM | Rat Substantia Nigra | Neuronal Hyperpolarization | |

| Ki | >10-fold decrease in affinity in the absence of calcium | Mammalian Cells | Radioligand Binding Assay ([3H]-CGP54626) | [1] |

Experimental Protocols

The characterization of SKF 97541 as a GABA-B receptor agonist relies on a variety of well-established experimental techniques. Below are detailed methodologies for two key experimental approaches:

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of SKF 97541 for the GABA-B receptor by measuring its ability to displace a radiolabeled antagonist.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL, determined by a protein assay such as the Bradford or BCA method.

2. Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP54626, a high-affinity GABA-B antagonist), and varying concentrations of unlabeled SKF 97541.

-

To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a saturating concentration of a non-radiolabeled GABA-B agonist (e.g., GABA or baclofen).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

3. Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of SKF 97541.

-

Plot the specific binding as a function of the logarithm of the SKF 97541 concentration.

-

Determine the IC50 value (the concentration of SKF 97541 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Whole-Cell Patch-Clamp Recording)

This protocol is used to measure the functional effects of SKF 97541 on neuronal activity, such as changes in membrane potential and ion channel currents.

1. Brain Slice Preparation:

-

Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus or substantia nigra) using a vibratome in ice-cold, oxygenated aCSF.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, and then maintain them at room temperature.

2. Recording Setup:

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Visualize individual neurons using differential interference contrast (DIC) optics.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-6 MΩ when filled with internal solution.

-

The internal solution composition will vary depending on the specific parameters being measured but typically contains a potassium-based salt (e.g., K-gluconate), pH buffer (e.g., HEPES), and an energy source (e.g., ATP and GTP).

3. Recording Procedure:

-

Under visual guidance, approach a target neuron with the patch pipette and apply gentle positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (gigaohm seal).

-

Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) and record the currents. In current-clamp mode, record the membrane potential.

-

Establish a stable baseline recording for several minutes.

-

Apply SKF 97541 to the slice by adding it to the perfusion aCSF at a known concentration.

-

Record the changes in membrane current or potential induced by SKF 97541.

4. Data Analysis:

-

Analyze the recorded electrophysiological data using specialized software (e.g., pCLAMP, AxoGraph).

-

Measure the amplitude and kinetics of the SKF 97541-induced currents or the change in membrane potential.

-

Construct dose-response curves by applying different concentrations of SKF 97541 and determine the EC50 value.

Visualizations

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of the GABA-B receptor by an agonist such as SKF 97541.

Caption: GABA-B receptor signaling cascade initiated by SKF 97541.

Experimental Workflow for SKF 97541 Characterization

This diagram outlines a typical experimental workflow for the pharmacological characterization of a novel compound like SKF 97541.

Caption: A typical experimental workflow for characterizing SKF 97541.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 97541, also known as 3-aminopropyl(methyl)phosphinic acid, is a potent and selective gamma-aminobutyric acid type B (GABAB) receptor agonist.[1][2][3] Its high affinity and selectivity for the GABAB receptor have established it as a critical tool in neuroscience research, enabling detailed investigation into the physiological and pathological roles of the GABAB system. This document provides a comprehensive overview of the primary functions, chemical properties, and experimental applications of SKF 97541, tailored for a scientific audience. It includes a summary of its quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Functions and Properties

SKF 97541 primarily functions as a selective agonist at GABAB receptors, which are metabotropic G protein-coupled receptors (GPCRs) widely distributed in the central nervous system.[1][4] Activation of these receptors by agonists like SKF 97541 leads to a cascade of inhibitory effects on neuronal activity.

Primary Functions:

-

Neuronal Inhibition: By activating GABAB receptors, SKF 97541 induces neuronal hyperpolarization, depresses synaptic potentials, and reduces neurotransmitter release.[2][5] This is achieved through the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[4]

-

Sedative Effects: Animal studies have demonstrated that SKF 97541 possesses sedative properties.[1]

-

Antidepressant Potential: Research suggests that SKF 97541 exhibits antidepressant-like effects in various animal models.[2][5][6]

-

Anti-addiction Research: The compound is widely used in studies investigating potential treatments for drug addiction, particularly alcoholism.[1] It has been shown to reduce operant ethanol (B145695) self-administration in mice.

-

Antiepileptic and Proconvulsant Activity: The role of SKF 97541 in epilepsy is complex. While GABAB receptor activation is a theoretical target for anticonvulsant therapy, studies have shown that SKF 97541 can have both antiepileptic and, under certain conditions, proconvulsant effects, depending on the brain region and animal age.[3][7][8][9] For instance, it has been observed to prolong cortical epileptic afterdischarges in adult rats.[7][8]

-

Hormonal Regulation: Studies in sheep have shown that SKF 97541 can stimulate the secretion of luteinizing hormone (LH) when infused into the medial basal hypothalamus, an effect that can be attenuated by a GABAB antagonist.[10]

Secondary Function:

-

GABAA-ρ Antagonist: In addition to its primary role as a GABAB agonist, SKF 97541 has also been identified as a GABAA-ρ antagonist.[2][5]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-aminopropyl(methyl)phosphinic acid | [1] |

| Alternative Names | CGP 35024 | [2] |

| CAS Number | 127729-35-5 | [5][11] |

| Molecular Formula | C4H12NO2P | [1][5][11] |

| Molecular Weight | 137.12 g/mol | [1][5][11] |

| Appearance | White solid | [11] |

| Solubility | Soluble in water to 100 mM | [5][11] |

| Storage | 2-8°C | [11] |

Pharmacological Data: Potency and Efficacy

SKF 97541 is noted for its high potency, often reported to be approximately 10-fold more potent than the archetypal GABAB agonist, baclofen.[11][12]

| Parameter | Tissue/Cell Type | Value | Reference |

| EC50 | General GABAB Agonist Activity | 50 nM | [2][5][6] |

| EC50 | Depression of Striatal Synaptic Potentials | 92 nM | [2][5][11] |

| EC50 | Hyperpolarization of Nigral Neurons | 150 nM | [2][5] |

| EC50 | Hyperpolarization in Dorso-lateral Septal Neurons | 50 nM | [3] |

| Comparison | Depression of Striatal Synaptic Potentials (vs. Baclofen) | 920 nM (SKF 97541) vs. 1.25 µM (Baclofen) | [12] |

Mechanism of Action: GABAB Receptor Signaling

Activation of the heterodimeric GABAB receptor (composed of GABAB1 and GABAB2 subunits) by SKF 97541 initiates a Gi/o-protein-coupled signaling cascade.[4] This leads to the dissociation of the G-protein into Gα and Gβγ subunits, which then mediate downstream inhibitory effects.

Caption: GABAB receptor signaling cascade initiated by SKF 97541.

Detailed Experimental Protocols

The following are representative protocols for key experiments involving SKF 97541, synthesized from established methodologies.

Protocol: GABAB Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of SKF 97541 for the GABAB receptor using a radiolabeled antagonist.

Materials:

-

Rat brain tissue (cerebellum or cortex)

-

[3H]-CGP54626A (radiolabeled GABAB antagonist)

-

SKF 97541 (unlabeled ligand)

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Homogenizer, centrifuges, filter plates, scintillation counter

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting pellet in fresh binding buffer. This constitutes the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation to each well.

-

For total binding, add a fixed concentration of [3H]-CGP54626A (e.g., 1-2 nM).

-

For non-specific binding, add [3H]-CGP54626A and a high concentration of unlabeled GABA (e.g., 1 mM).

-

For competition binding, add [3H]-CGP54626A and varying concentrations of SKF 97541.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Termination and Analysis:

-

Rapidly filter the contents of each well through a filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for SKF 97541 by analyzing the competition binding data using non-linear regression (e.g., Cheng-Prusoff equation).

-

Caption: Workflow for a GABAB receptor competitive binding assay.

Protocol: Electrophysiological Recording in Rat Brain Slices

This protocol details the procedure for intracellular recording from neurons in rat brain slices to measure the hyperpolarizing effect of SKF 97541.

Materials:

-

Adult Wistar rat

-

Vibratome

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2

-

Recording chamber and perfusion system

-

Glass microelectrodes

-

Intracellular amplifier and data acquisition system

-

SKF 97541 stock solution

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate the rat.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, septum) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

-

Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.

-

Pull glass microelectrodes and fill with an appropriate intracellular solution (e.g., potassium gluconate-based).

-

Establish a stable intracellular recording from a neuron in the target region.

-

Record the resting membrane potential.

-

-

Drug Application:

-

After obtaining a stable baseline recording, switch the perfusion to aCSF containing a known concentration of SKF 97541.

-

Record the change in membrane potential (hyperpolarization) induced by the drug.

-

Perform a dose-response curve by applying increasing concentrations of SKF 97541 to determine the EC50 value.

-

Wash out the drug with standard aCSF to observe the reversal of the effect.

-

Protocol: Operant Ethanol Self-Administration in Mice

This protocol outlines a procedure to assess the effect of SKF 97541 on the motivation to consume ethanol in mice.

Materials:

-

C57BL/6J mice

-

Standard operant conditioning chambers equipped with two levers and a liquid delivery system

-

Ethanol solution (e.g., 10-15% w/v)

-

SKF 97541 solution for injection (e.g., intraperitoneal)

-

Saline (vehicle control)

Methodology:

-

Training Phase:

-

Individually house mice and handle them daily.

-

Train mice to press a designated "active" lever to receive a small volume of ethanol solution as a reward. The other "inactive" lever has no consequence.

-

Training proceeds under a fixed-ratio schedule (e.g., FR1, where one press yields one reward), gradually increasing the response requirement if necessary.

-

Continue training sessions (e.g., 30 minutes daily) until stable responding is achieved.

-

-

Testing Phase:

-

Once baseline ethanol self-administration is stable, begin the drug testing phase.

-

On test days, administer a dose of SKF 97541 (e.g., 0.3 mg/kg, i.p.) or saline a set time before the operant session (e.g., 15-30 minutes).

-

Place the mouse in the operant chamber and record the number of active and inactive lever presses and the total volume of ethanol consumed.

-

Use a within-subjects design where each mouse receives all drug doses and vehicle in a counterbalanced order, with washout days between tests.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of SKF 97541 on lever pressing and ethanol intake relative to the vehicle control.

-

Conclusion

SKF 97541 is an indispensable pharmacological tool for elucidating the complex roles of the GABAB receptor system in the central nervous system. Its high potency and selectivity allow for precise modulation of GABAB-mediated signaling. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize SKF 97541 in studies ranging from basic neurophysiology to the development of novel therapeutics for neurological and psychiatric disorders. As research progresses, the continued application of this potent agonist will undoubtedly contribute to a deeper understanding of GABAergic neurotransmission and its implications for human health.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. Operant Ethanol Self-Administration in Ethanol Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pineal microdialysis of the melatonin in conscious sheep: methodology, application to a diurnal rhythm and effect of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral operant ethanol self-administration in the absence of explicit cues, food restriction, water restriction and ethanol fading in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of GABA(B) receptor agonist SKF97541 on cortical and hippocampal epileptic afterdischarges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain Slice Preparation for electrophysiology recording [protocols.io]

SKF 97541: A Technical Guide for Neuroscience Research

Introduction

SKF 97541, also known as CGP 35024, is a potent and selective phosphinic acid analogue of γ-aminobutyric acid (GABA).[1][2] It functions as a powerful agonist for the GABA type B (GABAB) receptor, a metabotropic G-protein coupled receptor that mediates slow and prolonged inhibitory signals in the central nervous system (CNS).[3] Due to its high potency, often exceeding that of the prototypical GABAB agonist baclofen (B1667701) by at least tenfold, SKF 97541 has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of GABAB receptors in neuroscience research.[2] This technical guide provides an in-depth overview of SKF 97541's mechanism of action, summarizes key quantitative data, details its applications in various research domains, and offers example experimental protocols.

Core Mechanism of Action

SKF 97541 exerts its primary effects by binding to and activating GABAB receptors. These receptors are heterodimers, composed of GABAB1 and GABAB2 subunits, and are coupled to Gi/o G-proteins.[4] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The βγ subunit directly modulates downstream effectors, primarily:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux, causing hyperpolarization of the postsynaptic neuron and reducing its excitability.[4]

-

Inhibition of voltage-gated calcium channels (VGCCs): This occurs at presynaptic terminals, reducing the influx of calcium ions and subsequently decreasing the release of neurotransmitters, including GABA itself (autoreceptors) and glutamate (B1630785) (heteroreceptors).[3]

In addition to its principal role as a GABAB agonist, SKF 97541 has also been identified as an antagonist for GABAA-ρ (formerly GABAC) receptors, although this action is less commonly investigated.[2][5]

GABAB Receptor Signaling Pathway

Caption: GABAB receptor signaling cascade initiated by SKF 97541.

Quantitative Data: Potency and Efficacy

SKF 97541 consistently demonstrates high potency across various preparations, as measured by its half-maximal effective concentration (EC50).

| Preparation / Assay | Parameter | SKF 97541 Value | Baclofen Value | Reference |

| General GABAB Agonist Activity | EC50 | 50 nM | - | [5] |

| Rat Dorso-lateral Septal Neurones (Hyperpolarization) | EC50 | 50 nM | 550 nM | [2][6] |

| Rat Striatal Synaptic Potentials (Depression) | EC50 | 92 nM | 1,250 nM | [2][5] |

| Rat Nigral Neurons (Hyperpolarization) | EC50 | 150 nM | - | [5] |

Applications in Neuroscience Research

Electrophysiological Studies

SKF 97541 is extensively used in electrophysiology to probe synaptic transmission and neuronal excitability. Its high potency allows for precise titration of GABAB receptor activation.

-

Postsynaptic Inhibition: Bath application of SKF 97541 induces a robust hyperpolarization in neurons, mimicking the slow inhibitory postsynaptic potential (IPSP) mediated by endogenous GABA.[2][6] This is useful for studying the contribution of GABAB receptors to overall network inhibition.

-

Presynaptic Inhibition: By activating presynaptic GABAB autoreceptors, SKF 97541 reduces the probability of neurotransmitter release. This is often measured using paired-pulse protocols, where an increase in the paired-pulse ratio indicates a presynaptic site of action.[7][8] It is used to study the modulation of both inhibitory (GABA) and excitatory (glutamate) synapses.

-

Antiepileptic Activity: The compound's ability to hyperpolarize neurons and reduce excitatory neurotransmitter release gives it antiepileptic properties, which are studied in various epilepsy models, such as the 4-aminopyridine (B3432731) (4-AP) model in brain slices.[1]

Electrophysiology Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SKF 97541 | CAS:127729-35-5 | Extremely potent GABAB agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. biomed.cas.cz [biomed.cas.cz]

- 4. Neuronal Chloride Regulation via KCC2 Is Modulated through a GABAB Receptor Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Convergent control of synaptic GABA release from rat dorsal horn neurones by adenosine and GABA autoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conditional deletion of Neurexin-2 alters neuronal network activity in hippocampal circuitries and leads to spontaneous seizures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Antidepressant Properties of SKF 97541

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF 97541 is a potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2][3] While the predominant hypothesis for novel antidepressant development has recently focused on GABA-B antagonists, preclinical evidence suggests that direct GABA-B agonists, including SKF 97541, exhibit antidepressant-like properties in established animal models of depression.[1][2][4][5] This document provides a comprehensive technical overview of the existing research on SKF 97541's potential antidepressant effects. It includes a detailed examination of the preclinical data, the experimental protocols used to generate this data, and the proposed signaling pathways. The aim is to furnish researchers and drug development professionals with a thorough understanding of SKF 97541 as a potential, albeit complex, candidate for mood disorder therapeutics.

Introduction to SKF 97541

SKF 97541, chemically known as 3-Aminopropyl(methyl)phosphinic acid, is a highly potent and selective agonist for the GABA-B receptor, with an EC₅₀ value of 50 nM.[1][2] It is also identified as CGP 35024.[1] In addition to its primary activity, SKF 97541 has been shown to act as a GABA-A-ρ antagonist.[1][2] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that play a crucial role in modulating neurotransmission throughout the central nervous system.[6] SKF 97541 is widely utilized as a research tool to investigate the physiological and pathological roles of the GABA-B receptor system, including its potential involvement in depression, anxiety, and addiction.[3][5]

Preclinical Evidence for Antidepressant-like Activity

The primary evidence for the antidepressant potential of SKF 97541 comes from preclinical studies using rodent models of depression. A key study demonstrated its efficacy in the Forced Swim Test (FST), a standard behavioral assay for screening antidepressant drugs.

Data Presentation: Forced Swim Test (FST)

In the FST, a reduction in immobility time is interpreted as an antidepressant-like effect. The following table summarizes the quantitative results for SKF 97541 in this paradigm.

| Compound | Dose (mg/kg) | Change in Immobility Time | Animal Model | Reference |

| SKF 97541 | 0.01 | ↓ 23% | Rat | [5] |

| SKF 97541 | 0.05 | ↓ 39% | Rat | [5] |

| Baclofen (B1667701) (Agonist) | 0.25 | ↓ 36% | Rat | [5] |

| Imipramine (TCA) | 30 | Significant Decrease | Rat | [5] |

Data sourced from Frankowska et al., 2007.[5]

Experimental Protocol: Forced Swim Test

The methods described below are based on the protocol used in the pivotal study demonstrating SKF 97541's antidepressant-like effects.[5]

-

Subjects: Male Wistar rats.

-

Apparatus: A glass cylinder (40 cm high, 19 cm in diameter) filled with water (25°C) to a depth of 19 cm.

-

Pre-test Session: On the first day, animals are placed in the cylinder for a 15-minute adaptation session.

-

Test Session: 24 hours after the pre-test, the animals are administered either vehicle, a reference antidepressant (e.g., imipramine), or SKF 97541 via intraperitoneal (i.p.) injection. 60 minutes post-injection, the rats are placed back into the water-filled cylinder for a 5-minute test session.

-

Data Recording and Analysis: The session is recorded, and the duration of immobility (making only minimal movements to keep the head above water), swimming, and climbing behaviors are scored by a trained observer. A statistically significant reduction in immobility time compared to the vehicle-treated group is considered an antidepressant-like response.

Visualization: Experimental Workflow

Caption: Workflow for the Forced Swim Test (FST) used to assess antidepressant-like effects.

Molecular Mechanism of Action

The biological effects of SKF 97541 are mediated through the activation of the GABA-B receptor. Understanding this signaling pathway is crucial for contextualizing its potential antidepressant properties.

GABA-B Receptor Signaling Pathway

The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, coupled to inhibitory G-proteins (Gi/o).[6] Upon agonist binding, the following intracellular events are initiated:

-

G-protein Activation: The Gi/o protein is activated, dissociating into Gα and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron (postsynaptic inhibition). It also inhibits voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from the presynaptic terminal.

Visualization: GABA-B Signaling Pathway

Caption: Postsynaptic and presynaptic signaling cascade initiated by SKF 97541 binding.

The GABA-B System in Depression: A Complex Relationship

The role of the GABA-B receptor in depression is not straightforward. Preclinical and clinical data have suggested that major depression may be associated with an overabundance of brain GABAergic activity.[6] This has led to the hypothesis that GABA-B antagonists could serve as novel antidepressants, a concept supported by animal studies showing their antidepressant-like effects are often dependent on the serotonergic system.[7][8][9]

The finding that a GABA-B agonist like SKF 97541 also produces antidepressant-like effects presents a seeming paradox. This suggests a complex, possibly biphasic or region-specific role for GABA-B receptor modulation in mood regulation. One hypothesis is that presynaptic GABA-B autoreceptors, when activated by an agonist, could reduce GABA release, thereby disinhibiting other crucial circuits. Conversely, postsynaptic activation could lead to direct inhibition. The net effect likely depends on the specific neural circuits involved and the baseline state of the GABAergic system.

Visualization: Logical Relationship

Caption: The complex relationship between GABA-B modulation and antidepressant effects.

Other Relevant Pharmacological Properties

A comprehensive profile of SKF 97541 must include its other observed effects on the central nervous system.

-

Sedative Effects: In animal studies, SKF 97541 is known to produce sedative effects.[3]

-

Anticonvulsant/Proconvulsant Activity: The effect of SKF 97541 on seizure activity is complex and appears to be age- and brain region-dependent. Studies have shown it can suppress certain phases of seizures in developing rats but may also have proconvulsant effects, such as prolonging cortical afterdischarges in adult rats.[10][11][12]

Conclusion and Future Directions

The GABA-B agonist SKF 97541 demonstrates clear antidepressant-like activity in the rat Forced Swim Test, a standard preclinical screening model.[5] Its mechanism is rooted in the activation of the inhibitory Gi/o-coupled GABA-B receptor. However, the broader context of GABAergic modulation in depression is complex, with substantial evidence also supporting the antidepressant potential of GABA-B antagonists.[9]

To date, the investigation into SKF 97541's antidepressant properties is confined to preclinical animal models. There is no evidence of its progression into human clinical trials for major depressive disorder.

Future research should focus on:

-

Elucidating the Circuit-Level Mechanism: Investigating which specific neural circuits (e.g., in the hippocampus, prefrontal cortex) are responsible for the observed antidepressant-like effects of SKF 97541.

-

Broader Behavioral Profiling: Assessing SKF 97541 in a wider range of animal models, including those involving chronic stress, to validate the initial findings.

-

Resolving the Agonist vs. Antagonist Paradox: Further studies are needed to understand the differential effects of activating versus blocking GABA-B receptors in the context of mood regulation.

SKF 97541 remains a valuable pharmacological tool. While its direct path to clinical application as an antidepressant is unclear, the data generated from its study are vital for unraveling the intricate role of the GABAergic system in the pathophysiology of depression.

References

- 1. SKF 97541 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 2. SKF 97541 | GABA-B Receptor Agonists: R&D Systems [rndsystems.com]

- 3. SKF-97,541 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. if-pan.krakow.pl [if-pan.krakow.pl]

- 6. The GABAB receptor as a target for antidepressant drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAB receptors and depression. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The GABAβ receptor as a target for antidepressant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticonvulsant action of GABA-B receptor agonist SKF97541 differs from that of baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomed.cas.cz [biomed.cas.cz]

- 12. Effect of GABA(B) receptor agonist SKF97541 on cortical and hippocampal epileptic afterdischarges - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and formula of SKF 97541

An In-depth Technical Guide to SKF 97541: A Potent GABAB Receptor Agonist

This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of SKF 97541, a potent and selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Structure and Properties

SKF 97541, also known as CGP 35024, is a phosphinic acid analogue of GABA.[1][2][3] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of SKF 97541

| Property | Value | Reference(s) |

| IUPAC Name | 3-aminopropyl(methyl)phosphinic acid | [1][4] |

| Synonyms | CGP 35024, 3-APMPA | [1][3][4][5] |

| CAS Number | 127729-35-5 | [1][2][5][6] |

| Chemical Formula | C₄H₁₂NO₂P | [1][2][3][5][7][6] |

| Molecular Weight | 137.12 g/mol | [1][2][5][7][6] |

| Appearance | White solid | [3] |

| Solubility | Soluble in water to 100 mM | [1][2][3][4][7] |

| SMILES | NCCCP(O)(C)=O | [1][3] |

| InChI Key | NHVRIDDXGZPJTJ-UHFFFAOYSA-N | [1][4] |

Biological Activity and Mechanism of Action

SKF 97541 is a highly potent and selective agonist for the GABAB receptor, demonstrating approximately 10-fold greater potency than the archetypal agonist, baclofen (B1667701).[3] It also acts as an antagonist at GABAA-ρ receptors.[1][2][3]

The primary mechanism of action for SKF 97541 is the activation of GABAB receptors, which are metabotropic G-protein coupled receptors (GPCRs).[1][8][7] This activation initiates a signaling cascade that leads to slow and prolonged inhibitory effects in the central nervous system.[1][7] The key signaling events are depicted in the pathway diagram below.

Upon binding of SKF 97541, the Gi/o protein is activated and dissociates into its Gαi/o and Gβγ subunits.[8][7][9]

-

Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][9][10]

-

Gβγ subunit: Directly modulates ion channels by activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated Ca²⁺ channels (N-type and P/Q-type).[7][6][9][10]

These actions result in two main physiological outcomes:

-

Postsynaptic Inhibition: Activation of GIRK channels leads to an efflux of K⁺, causing membrane hyperpolarization and generating a slow inhibitory postsynaptic potential (IPSP).[8][6]

-

Presynaptic Inhibition: Inhibition of voltage-gated Ca²⁺ channels reduces calcium influx into the presynaptic terminal, thereby suppressing the release of neurotransmitters.[8][7][6]

Quantitative Pharmacological Data

The potency of SKF 97541 has been quantified in various electrophysiological preparations.

Table 2: In Vitro Potency and Efficacy of SKF 97541

| Parameter | Preparation | Effect | Value (nM) | Reference(s) |

| EC₅₀ | Dorso-lateral septal neurones | Evokes hyperpolarization | 50 | [2][3] |

| EC₅₀ | Striatal neurones | Depression of excitatory postsynaptic potentials | 92 | [1][2][6] |

| EC₅₀ | Substantia nigra neurones | Induces hyperpolarization | 150 | [1][2][6] |

The effects of SKF 97541 can be competitively antagonized. The equilibrium dissociation constants (KB) for several common GABAB antagonists have been determined in the presence of SKF 97541.

Table 3: Antagonist Affinity at GABAB Receptors Activated by SKF 97541

| Antagonist | Preparation | Estimated KB (μM) | Reference(s) |

| CGP 35348 | Striatal & Nigral Neurones | 11.2 - 17.6 | [3] |

| 3-APHPA | Striatal & Nigral Neurones | 13.3 - 14.0 | [3] |

| Phaclofen | Striatal Neurones | >400 | [3] |

Experimental Protocols

The following is a representative protocol for the electrophysiological characterization of SKF 97541 effects on synaptic transmission in acute brain slices, a common application for this compound.

Protocol: Whole-Cell Patch-Clamp Recording in Striatal Slices

This protocol outlines the measurement of SKF 97541's effect on excitatory postsynaptic potentials (EPSPs) in medium spiny neurons of the striatum.

1. Solutions and Reagents:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgCl₂, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose. Saturate with 95% O₂ / 5% CO₂.

-

Internal Pipette Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH.

-

SKF 97541 Stock Solution: Prepare a 10 mM stock in ultrapure water. Store at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.

2. Slice Preparation:

-

Anesthetize a young adult rat (e.g., P21-35) and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly remove the brain and place it in ice-cold aCSF.

-

Prepare 300 µm thick coronal slices containing the striatum using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF, recover at 32-34°C for 30 minutes, and then maintain at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording:

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at ~2 ml/min, maintained at 32°C.

-

Using DIC optics, identify medium spiny neurons in the dorsolateral striatum.

-

Establish a whole-cell patch-clamp recording in voltage-clamp mode. Hold the membrane potential at -70 mV to record excitatory postsynaptic currents (EPSCs).

-

Place a bipolar stimulating electrode in the white matter of the corpus callosum or adjacent cortical layers to evoke synaptic responses in the recorded neuron.

-

Deliver brief electrical pulses (e.g., 0.1-0.2 ms (B15284909) duration) to elicit stable baseline EPSCs.

4. Drug Application and Data Acquisition:

-

Record stable baseline EPSCs for 5-10 minutes.

-

Bath-apply SKF 97541 at the desired concentration (a cumulative dose-response curve can be generated by applying increasing concentrations).

-

Continue to record EPSCs until the drug effect reaches a steady state (typically 10-15 minutes).

-

Perform a washout by perfusing with standard aCSF to observe the reversal of the effect.

5. Data Analysis:

-

Measure the peak amplitude of the evoked EPSCs.

-

Average the amplitudes during the baseline period and at the peak effect for each concentration of SKF 97541.

-

Normalize the EPSC amplitude during drug application to the average baseline amplitude.

-

Plot the normalized EPSC depression as a function of SKF 97541 concentration and fit the data with a sigmoidal dose-response equation to determine the EC₅₀ value.

Conclusion

SKF 97541 is a valuable pharmacological tool for investigating the role of GABAB receptor-mediated signaling in the central nervous system. Its high potency and selectivity make it a superior alternative to baclofen for in vitro studies requiring precise modulation of GABAB receptors. This guide provides the core chemical, pharmacological, and methodological information necessary for its effective use in a research setting.

References

- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. SKF 97541 | CAS:127729-35-5 | Extremely potent GABAB agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. SKF-97,541 - Wikipedia [en.wikipedia.org]

- 5. Reactome | Activation of GABAB receptors [reactome.org]

- 6. mdpi.com [mdpi.com]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

An In-depth Technical Guide to SKF 97541 for Researchers

This technical guide provides a comprehensive overview of the chemical and physical properties of SKF 97541 (also known as CGP 35024), a potent and selective GABA-B receptor agonist. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and pathway visualizations to support laboratory work.

Core Properties of SKF 97541

SKF 97541, with the chemical name 3-aminopropyl(methyl)phosphinic acid, is a synthetic compound widely used in neuroscience research.[1] It is recognized for being a highly potent GABA-B agonist, demonstrating approximately 10-fold greater potency than the archetypal agonist, baclofen.[1][2] Its utility also extends to its function as a GABA-A-ρ antagonist.[2][3]

Physical and Chemical Data

The fundamental physical and chemical characteristics of SKF 97541 are summarized below. This data is crucial for preparing stock solutions, designing experiments, and ensuring proper storage.

| Property | Value | Citations |

| Molecular Weight | 137.12 g/mol | [1][3][4] |

| Molecular Formula | C₄H₁₂NO₂P | [1][3][4] |

| Appearance | White solid | [5] |

| Purity | ≥98% (as determined by TLC) | [1][5] |

| Solubility | Soluble in water to 100 mM (13.71 mg/mL at 25°C) | [1][3][6] |

| Storage (Solid) | Desiccate at room temperature or 2-8°C | [3][5] |

| Storage (Solution) | Store at -20°C for up to 3 months | [7][8] |

Compound Identification

For accurate record-keeping and literature cross-referencing, the following identifiers for SKF 97541 are provided.

| Identifier | Value | Citations |

| CAS Number | 127729-35-5 | [1][3][4] |

| IUPAC Name | 3-aminopropyl(methyl)phosphinic acid | [1][9] |

| Synonyms | CGP 35024, 3-APMPA | [2][5] |

| PubChem CID | 5230 | [1][9] |

| SMILES | CP(=O)(CCCN)O | [1][9] |

| InChIKey | NHVRIDDXGZPJTJ-UHFFFAOYSA-N | [1][9] |

Biological Activity and Signaling

SKF 97541 exerts its primary biological effects through the activation of the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular events that lead to neuronal inhibition.

Potency and Efficacy

SKF 97541 is a highly potent agonist, with EC₅₀ values in the nanomolar range, indicating a high affinity for the GABA-B receptor.

| Biological Endpoint | EC₅₀ / IC₅₀ Value | Citations |

| Hyperpolarization of Dorso-lateral Septal Neurones | 50 nM | [3][7] |

| Depression of Striatal Synaptic Potentials | 92 nM | [3] |

| Hyperpolarization of Nigral Neurones | 150 nM | [3] |

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like SKF 97541 leads to the dissociation of the associated heterotrimeric G-protein (Gαi/o) into its Gα and Gβγ subunits.[10] These subunits then modulate downstream effectors. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K⁺ efflux and membrane hyperpolarization.[10] It also inhibits voltage-gated Ca²⁺ channels, reducing neurotransmitter release from presynaptic terminals.[10][11] The Gαi/o subunit inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4][10]

Experimental Protocols

Detailed methodologies are essential for the reproducible application of SKF 97541 in research. The following sections outline protocols for key experiments commonly performed with this compound.

Protocol 1: Preparation of Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of SKF 97541, which is suitable for further dilution in physiological buffers.

Materials:

-

SKF 97541 solid (e.g., ≥98% purity)

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated analytical balance

-

Appropriate volumetric flask and sterile microcentrifuge tubes

Procedure:

-

Calculate the mass of SKF 97541 required. For 1 mL of a 100 mM solution (M.W. 137.12 g/mol ), the required mass is 13.71 mg.

-

Accurately weigh the calculated mass of SKF 97541 solid and transfer it to the volumetric flask.

-

Add approximately 70% of the final volume of high-purity water.

-

Gently agitate the solution until the solid is completely dissolved. If needed, brief warming to 37°C or sonication can be used to aid dissolution.[2]

-

Once dissolved, add water to the final desired volume and mix thoroughly.

-

For storage, create aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C. Solutions are reported to be stable for up to three months.[8] Before use, thaw the aliquot and allow it to equilibrate to room temperature.[7]

Protocol 2: In Vitro Electrophysiology in Brain Slices

This protocol provides a generalized workflow for assessing the electrophysiological effects of SKF 97541 on neurons in acute brain slices, based on methodologies cited in the literature.[2][12][13]

Workflow:

Detailed Steps:

-

Slice Preparation: An adult rat is anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and the region of interest (e.g., hippocampus, striatum) is sectioned into 300-400 µm slices using a vibratome.

-

Recovery: Slices are allowed to recover in oxygenated aCSF (95% O₂ / 5% CO₂) at a slightly elevated temperature (e.g., 32°C) for at least one hour.

-

Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.

-

Patch-Clamp: Neurons are visualized, and whole-cell patch-clamp recordings are established to measure membrane potential or synaptic currents.

-

Baseline Measurement: A stable baseline of neuronal activity is recorded for 5-10 minutes.

-

Drug Application: SKF 97541 is added to the perfusing aCSF at the desired final concentration. The effect of the agonist, such as a concentration-dependent hyperpolarization of the neuronal membrane, is recorded.[12]

-

Data Analysis: The change in membrane potential from baseline following drug application is quantified to determine the effect of SKF 97541. An EC₅₀ value can be calculated from a concentration-response curve.

Protocol 3: In Vivo Assessment of Anticonvulsant Activity

This protocol outlines a representative in vivo experiment to evaluate the effects of SKF 97541 on epileptic afterdischarges in a rat model.[13][14]

Workflow:

Detailed Steps:

-

Animal Model: Adult male Wistar rats are used.[13] Under anesthesia, stimulating and recording electrodes are surgically implanted into specific brain regions, such as the sensorimotor cortex or hippocampus.[13]

-

Recovery: Animals are allowed a recovery period of at least one week.

-

Stimulation: Epileptic afterdischarges (ADs) are induced by applying a series of brief electrical pulses through the stimulating electrode. The duration of the resulting AD is recorded via EEG.

-

Drug Administration: SKF 97541 (e.g., 0.1 or 1 mg/kg) or a saline vehicle is administered intraperitoneally.[13]

-

Post-Drug Testing: Following drug administration, the electrical stimulation protocol is repeated at set intervals (e.g., 10 or 20 minutes), and the duration of the elicited ADs is recorded.[13][14]

-

Data Analysis: The duration of ADs before and after drug administration is compared to determine if SKF 97541 has a pro- or anti-convulsant effect in that specific brain region.

References

- 1. SKF 97541, Highly GABAB agonist (CAS 127729-35-5) | Abcam [abcam.com]

- 2. SKF 97541 | CAS:127729-35-5 | Extremely potent GABAB agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SKF-97541 [sigmaaldrich.com]

- 6. abmole.com [abmole.com]

- 7. SKF 97541 | GABAB receptor agonist | Hello Bio [hellobio.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. SKF-97,541 - Wikipedia [en.wikipedia.org]

- 10. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomed.cas.cz [biomed.cas.cz]

- 14. Effect of GABA(B) receptor agonist SKF97541 on cortical and hippocampal epileptic afterdischarges - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of SKF 97541: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed quantitative pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for SKF 97541 is not publicly available in the scientific literature. SKF 97541 is a potent and selective GABA-B receptor agonist used primarily in scientific research.[1][2] While it is known to be permeable to the blood-brain barrier, specific parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution have not been published.

To provide a relevant pharmacokinetic context for researchers, this guide presents data for Baclofen (B1667701) , a structurally and functionally similar GABA-B receptor agonist that is well-characterized and clinically used.[3][4][5][6][7] The provided data for Baclofen should be considered as a surrogate for illustrative and comparative purposes only and must not be directly extrapolated to SKF 97541.

Introduction to SKF 97541

SKF 97541, chemically known as 3-Aminopropyl(methyl)phosphinic acid, is a highly potent and selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1] It is a valuable research tool for investigating the physiological and pathological roles of the GABA-B receptor system. Its primary mechanism of action involves the activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission in the central nervous system.[8][9][10][11][12]

Pharmacokinetics of a Representative GABA-B Agonist: Baclofen

The following tables summarize the pharmacokinetic parameters of Baclofen in preclinical species (rats and mice). This data provides an insight into how a GABA-B agonist might behave in vivo.

Table 1: Pharmacokinetic Parameters of Baclofen in Rats

| Parameter | Value | Route of Administration | Dosage | Source |

| Elimination Half-life (t½) | 3.42–4.10 hr | Oral | 1 mg/kg | [13][14] |

| Maximum Plasma Concentration (Cmax) | 744.00 ± 252.96 ng/mL | Oral | 1 mg/kg | [13] |

| Time to Cmax (Tmax) | 0.67 ± 0.26 hr | Oral | 1 mg/kg | [13] |

| Area Under the Curve (AUC) | Not specified | Oral | 1 mg/kg | [13] |

| Fraction Excreted in Urine (unchanged) | ~65% - 80% | Oral | Not specified | [4][6] |

Table 2: Pharmacokinetic Parameters of Baclofen in Mice

| Parameter | Value | Route of Administration | Dosage | Source |

| ED50 (Antinociceptive effect) | 1.94 mg/kg | Intraperitoneal | 1-3 mg/kg | [5] |

| Absorption Mechanism | Simple diffusion | Duodenal transfer | Not specified | [15] |

Note on Bioavailability and Distribution of Baclofen:

-

Oral Bioavailability: In healthy volunteers, the oral bioavailability of Baclofen is approximately 70-85%.[3][16]

-

Distribution: Baclofen has a volume of distribution of about 0.7 L/kg. Due to its hydrophilic nature, it does not readily cross the blood-brain barrier, leading to cerebrospinal fluid (CSF) concentrations that are about 8.5 times lower than plasma concentrations.[3][16]

-

Metabolism: Approximately 15% of a Baclofen dose is metabolized in the liver. The majority is excreted unchanged by the kidneys.[6][7][16]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of SKF 97541 are not available. However, the following sections describe standard methodologies that would be employed for such a study, based on protocols for similar small molecules and GABA-B agonists.

Animal Models and Drug Administration

-

Animal Species: Male Wistar or Sprague-Dawley rats and C57BL/6 mice are commonly used for pharmacokinetic studies.

-

Oral Administration (Gavage):

-

The test compound (e.g., SKF 97541) is formulated in a suitable vehicle (e.g., sterile water, saline, or a suspension with a suspending agent like carboxymethyl cellulose).

-

Animals are fasted overnight with free access to water.

-

The formulation is administered directly into the stomach using a gavage needle of appropriate size for the animal.[17][18][19] The volume administered is typically 5-10 mL/kg.[18][19]

-

Animals are monitored for any signs of distress post-administration.[17][18]

-

-

Intravenous Administration (IV):

-

The test compound is dissolved in a sterile, isotonic vehicle suitable for injection.

-

For rodents, the lateral tail vein is the most common site for IV injection.[2][20][21][22][23]

-

The animal is placed in a restrainer, and the tail is often warmed to dilate the veins.[20][22]

-

A small gauge needle (e.g., 27-30G for mice, 25-27G for rats) is used to inject the solution slowly.[20][22] The maximum bolus injection volume is typically around 5 ml/kg.[21]

-

Pressure is applied to the injection site after withdrawal of the needle to prevent bleeding.[22]

-

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing. For serial sampling in rodents, a cannulated jugular vein is often used. Alternatively, sparse sampling from different animals at each time point can be performed.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

-

Analytical Method (Representative): High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation (e.g., with acetonitrile (B52724) or methanol) to remove proteins. The supernatant is then dried and reconstituted in the mobile phase.

-

Chromatography: The reconstituted sample is injected onto an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

-

Detection: The concentration of the analyte is quantified using a detector, such as a UV detector or a mass spectrometer (LC-MS/MS), which offers higher sensitivity and selectivity.

-

Quantification: The concentration of the drug in the samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the compound.

-

Signaling Pathways of SKF 97541 (GABA-B Receptor Activation)

SKF 97541 exerts its effects by activating GABA-B receptors. These are heterodimeric G-protein coupled receptors consisting of GABA-B1 and GABA-B2 subunits.[8][9][11][24] The GABA-B1 subunit binds the ligand (e.g., SKF 97541), while the GABA-B2 subunit is responsible for coupling to the intracellular G-protein (typically of the Gi/o family).[25][26][27]

Canonical G-Protein Signaling Cascade

Activation of the GABA-B receptor by SKF 97541 initiates the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.[8][9][10]

Caption: Canonical GABA-B receptor signaling pathway activated by SKF 97541.

Description of the Canonical Pathway:

-

Gαi/o Subunit: The Gαi/o subunit inhibits the enzyme adenylyl cyclase.[8][9][28][29][30][31] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

-

Gβγ Subunit: The Gβγ subunit directly interacts with ion channels.[8]

-

It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the postsynaptic neuron.[8][11][32]

-

It inhibits voltage-gated N-type and P/Q-type calcium channels at presynaptic terminals, which reduces the influx of Ca2+ and subsequently decreases the release of neurotransmitters.[8][33]

-

Experimental Workflow for Investigating GABA-B Receptor Signaling

The following diagram illustrates a typical experimental workflow to study the effects of SKF 97541 on GABA-B receptor signaling.

References

- 1. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.vt.edu [research.vt.edu]

- 3. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Pharmacokinetic-pharmacodynamic modeling of the antinociceptive effect of baclofen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baclofen therapeutics, toxicity, and withdrawal: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Baclofen - Wikipedia [en.wikipedia.org]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAB receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic Alteration of Baclofen by Multiple Oral Administration of Herbal Medicines in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Baclofen: intestinal absorption mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Baclofen: therapy, intoxication, & withdrawal - EMCrit Project [emcrit.org]

- 17. benchchem.com [benchchem.com]

- 18. iacuc.wsu.edu [iacuc.wsu.edu]

- 19. downstate.edu [downstate.edu]

- 20. depts.ttu.edu [depts.ttu.edu]

- 21. animalcare.ubc.ca [animalcare.ubc.ca]

- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 23. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 24. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. jneurosci.org [jneurosci.org]

- 27. Metabotropic GABAB Receptor Activation Induced by G Protein Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. GABAB receptor modulation of adenylate cyclase activity in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 29. gamma-aminobutyric acid B receptors are negatively coupled to adenylate cyclase in brain, and in the cerebellum these receptors may be associated with granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The pharmacology of adenylyl cyclase modulation by GABAB receptors in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]

- 32. m.youtube.com [m.youtube.com]

- 33. The emerging role of GABAB receptors as regulators of network dynamics: fast actions from a ‘slow’ receptor? - PMC [pmc.ncbi.nlm.nih.gov]

The GABAb Agonist SKF 97541: An In-Depth Technical Guide to its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF 97541, a potent and selective GABA-B receptor agonist, serves as a critical tool in neuroscience research for elucidating the role of GABA-B receptor-mediated inhibition in regulating neuronal excitability. This technical guide provides a comprehensive overview of the pharmacological actions of SKF 97541, with a focus on its effects on neuronal signaling and excitability. We present quantitative data from key studies in structured tables, detail established experimental protocols for its use in electrophysiological recordings, and provide visual representations of the underlying signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to be a valuable resource for researchers designing and interpreting experiments involving SKF 97541 to probe the function of the GABAergic system in health and disease.

Introduction to SKF 97541

SKF 97541, chemically known as 3-Aminopropyl(methyl)phosphinic acid, is a highly potent and selective agonist for the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) for the main inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] In addition to its primary activity at GABA-B receptors, SKF 97541 has been reported to act as an antagonist at GABA-A-ρ receptors.[1][2] Its ability to readily cross the blood-brain barrier makes it a valuable compound for both in vitro and in vivo studies. The primary effect of SKF 97541 on neuronal excitability is inhibitory, mediated through the activation of GABA-B receptors, which leads to a cascade of downstream signaling events.

Mechanism of Action and Signaling Pathways

The binding of SKF 97541 to the GABA-B receptor initiates a series of intracellular events that ultimately reduce neuronal excitability. The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Ligand binding to the GABA-B1 subunit induces a conformational change that activates the associated G-protein, typically of the Gi/o family. This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins.

The principal mechanisms by which SKF 97541 reduces neuronal excitability are:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold for action potential firing.

-

Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit can also directly inhibit the activity of presynaptic N-type and P/Q-type voltage-gated calcium channels. This reduction in calcium influx leads to a decrease in the release of neurotransmitters from the presynaptic terminal.

-

Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can have various downstream effects, including the modulation of ion channel activity and gene expression.

Caption: GABA-B receptor signaling pathway activated by SKF 97541.

Quantitative Data on the Effects of SKF 97541

The potency of SKF 97541 varies depending on the neuronal population and the specific downstream effect being measured. The following tables summarize key quantitative data from the literature.

Table 1: Potency of SKF 97541 in In Vitro Electrophysiological Preparations

| Preparation | Effect | EC50 (nM) | Reference |

| Rat Dorso-lateral Septal Neurons | Hyperpolarization | 50 | Bon and Galvan, 1996 |

| Rat Striatal Neurons | Depression of Synaptic Potentials | 92 | R&D Systems |

| Rat Nigral Neurons | Hyperpolarization | 150 | R&D Systems |

Table 2: Effects of SKF 97541 in In Vivo Seizure Models

| Animal Model | Seizure Type | Dose (mg/kg, i.p.) | Effect | Reference |

| Developing Rats (7-12 days old) | Pentetrazol-induced tonic-clonic | Not specified | Increased seizure latency | [3] |

| Developing Rats (7, 12, 18 days old) | Pentetrazol-induced tonic phase | Not specified | Suppressed tonic phase | [3] |

| Adult Rats | Pentetrazol-induced generalized seizures | Not specified | Decreased seizure latency | [3] |

Experimental Protocols

The following protocols provide a general framework for studying the effects of SKF 97541 on neuronal excitability using in vitro electrophysiology. Specific parameters may need to be optimized for different preparations and experimental questions.

In Vitro Brain Slice Electrophysiology

This protocol is a generalized procedure for whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of SKF 97541.

Materials:

-

Animals: Wistar or Sprague-Dawley rats are commonly used.

-

Reagents:

-

SKF 97541

-

Artificial cerebrospinal fluid (aCSF) components (in mM): NaCl, KCl, NaH2PO4, NaHCO3, CaCl2, MgSO4, D-glucose.

-

Internal solution for patch pipettes (in mM): K-gluconate or K-methylsulfate, KCl, HEPES, EGTA, Mg-ATP, Na-GTP.

-

Sucrose-based cutting solution.

-

-

Equipment:

-

Vibrating microtome (vibratome)

-

Upright microscope with DIC optics and infrared illumination

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Perfusion system

-

Borosilicate glass capillaries for patch pipettes

-

Procedure:

-

Animal Anesthesia and Brain Extraction: Anesthetize the animal according to approved institutional protocols. Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution. Rapidly dissect the brain and place it in the ice-cold cutting solution.

-

Brain Slicing: Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, oxygenated cutting solution.

-

Slice Recovery: Transfer the slices to a holding chamber containing aCSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes. After this initial recovery period, maintain the slices at room temperature.

-

Recording:

-

Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using the microscope and approach a target neuron with a borosilicate glass pipette (3-6 MΩ resistance) filled with internal solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing in response to current injections).

-

Bath-apply SKF 97541 at the desired concentration through the perfusion system.

-

Record the changes in neuronal properties in the presence of SKF 97541.

-

Wash out the drug to observe the reversal of its effects.

-

Caption: Workflow for in vitro electrophysiological experiments.

Conclusion

SKF 97541 is an indispensable pharmacological tool for investigating the role of GABA-B receptor-mediated signaling in the regulation of neuronal excitability. Its high potency and selectivity allow for the precise dissection of GABA-B receptor function in a variety of experimental contexts. This guide provides a foundational understanding of the actions of SKF 97541, offering researchers the necessary information to design and execute rigorous experiments. A thorough understanding of its mechanism of action, coupled with the detailed experimental protocols and quantitative data presented herein, will facilitate further advancements in our understanding of GABAergic inhibition in the nervous system.

References

Foundational Research on GABA B Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of foundational research on GABA B (γ-aminobutyric acid, type B) receptor agonists. It provides a comprehensive overview of the receptor's mechanism of action, signaling pathways, and the experimental protocols crucial for the characterization of novel agonists. Quantitative data for key ligands are presented for comparative analysis, and all signaling and experimental workflows are visualized through detailed diagrams.

Introduction to the GABA B Receptor

The GABA B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Unlike the ionotropic GABA A receptors, GABA B receptors produce their effects via second messenger systems.[3][4] These receptors are widely expressed in the CNS and play a critical role in regulating neuronal excitability and synaptic transmission.[5] Dysfunction of the GABA B receptor system has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, spasticity, pain, anxiety, and addiction.[6][7]

Structurally, the functional GABA B receptor is an obligate heterodimer, composed of two distinct subunits: GABA B1 and GABA B2.[2][8] Each subunit consists of a large extracellular "Venus flytrap" domain, a seven-transmembrane domain, and an intracellular C-terminal tail. The GABA B1 subunit is responsible for binding to agonists like GABA, while the GABA B2 subunit is crucial for G-protein coupling and signaling, as well as for trafficking the receptor to the cell surface.[8]

Mechanism of Action and Signaling Pathways

Activation of the GABA B receptor by an agonist initiates a cascade of intracellular events mediated by the Gαi/o family of G-proteins.[1] Upon agonist binding to the GABA B1 subunit, a conformational change occurs in the receptor complex, leading to the activation of the associated G-protein. The G-protein then dissociates into its Gαi/o and Gβγ subunits, which in turn modulate the activity of downstream effector proteins.[1][9]

The primary signaling pathways are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][10] This reduction in cAMP attenuates the activity of protein kinase A (PKA).

-

Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ subunit binds to and activates GIRK channels, causing an efflux of potassium ions (K+) from the neuron.[5] This leads to hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to fire an action potential, thus producing a slow inhibitory postsynaptic potential (IPSP).

-